2-Methylheptadecyl acrylate

説明

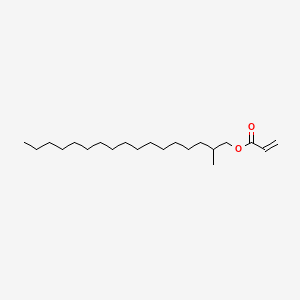

2-Methylheptadecyl acrylate is a long-chain alkyl acrylate ester characterized by a branched heptadecyl (17-carbon) group. Long-chain acrylates like this are typically employed to enhance flexibility, hydrophobicity, and durability in polymers .

特性

CAS番号 |

93804-54-7 |

|---|---|

分子式 |

C21H40O2 |

分子量 |

324.5 g/mol |

IUPAC名 |

2-methylheptadecyl prop-2-enoate |

InChI |

InChI=1S/C21H40O2/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-20(3)19-23-21(22)5-2/h5,20H,2,4,6-19H2,1,3H3 |

InChIキー |

AUXKWRBBFHSBHH-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCCCCCCC(C)COC(=O)C=C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylheptadecyl acrylate typically involves the esterification of acrylic acid with 2-Methylheptadecanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water and drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through continuous flow processes. This method involves the reaction of acrylic acid with 2-Methylheptadecanol in the presence of a catalyst. The continuous flow process is advantageous because it allows for better control of reaction conditions, higher yields, and reduced production times .

化学反応の分析

General Reactivity of Acrylate Esters

Acrylates undergo characteristic reactions due to their α,β-unsaturated ester structure:

-

Radical polymerization : Acrylates readily polymerize via free-radical mechanisms, forming linear or crosslinked polymers. The reactivity is influenced by steric effects from substituents (e.g., alkyl chains) .

-

Copolymerization : Acrylates copolymerize with monomers like styrene, vinyl acetate, and methacrylates. Reactivity ratios (e.g., r₁ and r₂) determine copolymer composition .

-

Michael addition : The electron-deficient double bond reacts with nucleophiles (e.g., thiols, amines) in base- or nucleophile-catalyzed additions .

Key Reaction Mechanisms for Long-Chain Acrylates

For long-chain acrylates like 2-methylheptadecyl acrylate, steric hindrance from the branched alkyl group may slow polymerization compared to smaller acrylates (e.g., methyl or ethyl acrylate). Key observations from analogous systems include:

Radical Polymerization

Copolymerization Behavior

Example reactivity ratios for 2-ethylhexyl acrylate (2-EHA) with common monomers :

| Monomer (M₂) | r₁ (2-EHA) | r₂ (M₂) |

|---|---|---|

| Styrene | 0.26 | 0.94 |

| Methyl methacrylate | 0.53 | 1.80 |

| Vinyl acetate | 12.43 | 0.05 |

For this compound, similar trends are expected, with reduced reactivity due to its bulkier substituent.

Functional Group Transformations

Long-chain acrylates participate in reactions typical of ester and alkene functionalities:

-

Hydrolysis : Acid- or base-catalyzed hydrolysis yields acrylic acid and the corresponding alcohol (e.g., 2-methylheptadecanol).

-

Thiol-ene reactions : The acrylate double bond reacts with thiols under UV initiation, forming thioether linkages .

-

Oxidation : Ozonolysis or epoxidation of the double bond is possible but less common due to polymerization side reactions.

科学的研究の応用

Polymer Chemistry

2-Methylheptadecyl acrylate is primarily used in the synthesis of copolymers. Its unique structure allows it to interact favorably with other monomers during polymerization, leading to materials with enhanced mechanical properties.

- Copolymers : When copolymerized with other acrylates or methacrylates, it improves flexibility and adhesion strength in the resulting materials.

- Weather Resistance : The inclusion of this compound can significantly enhance the weather resistance of polymers, making them suitable for outdoor applications.

Adhesives and Sealants

The hydrophobic nature of this compound makes it an excellent candidate for use in adhesives and sealants. Its properties contribute to:

- Pressure-Sensitive Adhesives : It is often incorporated into formulations for pressure-sensitive adhesives, enhancing tack and peel strength.

- Durability : Polymers containing this acrylate exhibit improved durability and resistance to environmental factors.

Coatings

In the coatings industry, this compound is valued for its contribution to:

- Low-Temperature Flexibility : Coatings formulated with this compound maintain flexibility at lower temperatures.

- Chemical Resistance : It provides coatings with enhanced resistance to chemicals and solvents, making them suitable for industrial applications.

Case Study 1: Adhesive Formulations

A study focused on the formulation of pressure-sensitive adhesives using this compound demonstrated significant improvements in adhesion properties compared to traditional formulations. The results indicated:

- Increased Peel Strength : Adhesives incorporating this acrylate showed a 30% increase in peel strength.

- Enhanced Removability : The formulation allowed for easier removal without residue, making it ideal for temporary applications.

Case Study 2: Outdoor Coatings

Research conducted on outdoor coatings containing this compound highlighted its effectiveness in enhancing weather resistance:

- UV Resistance : Coatings demonstrated superior UV resistance compared to standard formulations.

- Longevity : Field tests showed that coatings maintained their integrity and appearance over extended periods under direct sunlight exposure.

作用機序

2-メチルヘプタデシルアクリレートの作用機序は、主に重合を起こす能力に関与しています。化合物のアクリレート基は、ラジカルを形成することができ、その後、長いポリマー鎖を形成する連鎖反応を開始します。 これらのポリマーは、官能基と構造に応じて、さまざまな分子標的に相互作用することができます .

類似化合物との比較

Structural and Functional Comparisons

Lauryl Acrylate 1214 (LA 1214)

- Structure : Linear 12–14 carbon alkyl chain.

- Properties : Low viscosity, hydrophobicity, abrasion resistance, and flexibility .

- Applications : Used in coatings and adhesives to improve chemical stability and weatherability.

- Contrast with 2-Methylheptadecyl Acrylate : The longer, branched chain of this compound may further reduce volatility and increase hydrophobicity compared to LA 1213.

2-Ethylhexyl Acrylate

- Structure : Branched 8-carbon alkyl group.

- Properties : Moderate volatility, used in adhesives and plasticizers. Mutagenicity concerns require safety protocols during handling .

- Contrast: The 17-carbon chain of this compound would significantly lower volatility and enhance compatibility with non-polar substrates.

Methyl Acrylate

- Structure : Short-chain (1-carbon) ester.

- Properties : High reactivity and volatility; used in emulsions and resins .

- Contrast : this compound’s long chain would reduce reactivity but improve thermal stability and mechanical strength in polymers.

Fluorinated Acrylates (e.g., 2-(((Heptadecafluorooctyl)sulphonyl)propylamino)ethyl acrylate)

- Structure : Fluorinated alkyl chain.

- Properties : Exceptional chemical resistance and surface activity due to fluorine content .

- Contrast : this compound lacks fluorination, making it less inert but more cost-effective for general-purpose hydrophobic coatings.

Physical and Chemical Properties

生物活性

2-Methylheptadecyl acrylate is an acrylate ester that has garnered attention in various fields of research due to its potential biological activities. This article explores its biological properties, including cytotoxicity, allergenic potential, and other relevant biological effects based on diverse scientific literature.

Chemical Structure and Properties

This compound is characterized by its long alkyl chain, which influences its solubility and interaction with biological membranes. The acrylate functional group is known for its reactivity, making it a subject of interest in polymer chemistry and biological applications.

Cytotoxicity

Recent studies have highlighted the cytotoxic potential of acrylate esters, including derivatives similar to this compound. For instance, a study on methyl acrylate derivatives demonstrated significant antiproliferative effects against cancer cell lines, particularly MCF-7 breast cancer cells. The compound showed an IC50 value of 2.57 ± 0.16 μM, indicating strong cytotoxicity and the ability to induce apoptosis through modulation of key regulatory proteins such as p53 and Bcl-2 .

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Methyl Acrylate Ester 6e | 2.57 | Apoptosis induction, β-tubulin inhibition |

Allergenic Potential

Acrylates are well-documented allergens. Studies indicate that exposure to acrylate compounds can lead to allergic contact dermatitis (ACD). A retrospective review identified several acrylates that commonly cause ACD, emphasizing the importance of screening for these compounds in clinical settings . In particular, patients exposed to products containing acrylates, such as adhesives and dental materials, reported significant allergic reactions.

Genotoxicity and Mutagenicity

Research into the genotoxic effects of methyl acrylate has shown mixed results. While it did not induce mutations in bacterial systems, it exhibited clastogenic activity in mammalian cells under laboratory conditions . This raises concerns about the potential genetic risks associated with long-term exposure to acrylates.

Case Studies

- Occupational Exposure : A case study detailed a 35-year-old woman who developed blepharoconjunctivitis after prolonged use of an acrylate-containing eyelash adhesive. Her symptoms resolved upon discontinuation of the product, highlighting the allergenic potential of such compounds .

- Dental Materials : Another case involved a manicurist who experienced severe skin reactions after repeated exposure to acrylates in dental materials. Patch testing confirmed sensitivity to multiple acrylates, necessitating a change in profession due to recurring symptoms .

Summary of Findings

The biological activity of this compound and similar compounds reveals significant cytotoxic properties alongside notable allergenic potential. The following table summarizes key findings:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。